

Application Notes and Protocols for L-Ent-oxPt(IV) Drug Delivery Systems

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Compound of Interest

Compound Name: L-Ent-oxPt(IV)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum-based drugs are a cornerstone of cancer chemotherapy. Oxaliplatin, a third-generation platinum compound, has demonstrated significant efficacy against colorectal and other cancers.[1][2] To enhance its therapeutic index, reduce side effects, and overcome resistance, research has focused on the development of platinum(IV) prodrugs and targeted drug delivery systems.[3][4][5] The term "**L-Ent-oxPt(IV)**" likely refers to a specific enantiomer of an oxaliplatin(IV) derivative, where "Ent" signifies an enantiomer and "L" may denote a specific axial ligand. While direct literature on a compound with this exact name is not available, this document provides a comprehensive overview based on the synthesis of chiral oxaliplatin(IV) analogues and the formulation of similar platinum(IV) complexes into drug delivery systems.

Platinum(IV) complexes are generally more inert than their platinum(II) counterparts, which can reduce off-target reactions. They are activated within the tumor's reducing environment to release the active Pt(II) species and the axial ligands. This targeted activation is a key advantage of Pt(IV) prodrugs.

Data Presentation: Properties of Platinum(IV) Drug Delivery Systems

The following table summarizes typical quantitative data for nanoparticle-based drug delivery systems for platinum(IV) complexes, compiled from studies on various formulations. These values can serve as a benchmark for the development of "**L-Ent-oxPt(IV)**" delivery systems.

Parameter	Liposomal Formulations	Polymeric Nanoparticles	Micellar Formulations
Particle Size (nm)	80 - 150	100 - 250	20 - 100
Polydispersity Index (PDI)	< 0.2	< 0.25	< 0.15
Zeta Potential (mV)	-10 to +10	-20 to 0	-5 to +5
Drug Loading Content (%)	1 - 5	5 - 15	10 - 25
Encapsulation Efficiency (%)	> 90	> 80	> 90
In Vitro Release (72h, pH 5.5)	60 - 80%	50 - 70%	70 - 90%

Experimental Protocols

Protocol 1: Synthesis of a Chiral Oxaliplatin(IV) Derivative

This protocol describes a general method for the synthesis of an enantiomerically pure oxaliplatin(IV) derivative, which can be adapted for "**L-Ent-oxPt(IV)**". The synthesis involves the oxidation of the parent Pt(II) complex followed by the addition of axial ligands.

Materials:

- (1R,2R)-diaminocyclohexaneoxalatoplatinum(II) (Oxaliplatin)
- Hydrogen peroxide (30%)
- Desired axial ligand (e.g., a carboxylic acid, L-amino acid derivative)

- DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agent
- DMAP (4-Dimethylaminopyridine)
- Anhydrous dichloromethane (DCM)
- Anhydrous dimethylformamide (DMF)
- Diethyl ether
- Argon or Nitrogen gas

Procedure:

- Oxidation of Oxaliplatin:
 1. Suspend oxaliplatin in deionized water.
 2. Add a 10-fold molar excess of 30% hydrogen peroxide.
 3. Stir the mixture at room temperature for 24 hours in the dark.
 4. The white precipitate of dihydroxyoxaliplatin(IV) is collected by filtration, washed with water and diethyl ether, and dried under vacuum.
- Axial Ligand Conjugation:
 1. Under an inert atmosphere (Argon or Nitrogen), dissolve the dihydroxyoxaliplatin(IV) complex and a 2.5-molar excess of the desired axial ligand in anhydrous DMF.
 2. In a separate flask, dissolve a 3-molar excess of DCC and a 0.1-molar excess of DMAP in anhydrous DCM.
 3. Slowly add the DCC/DMAP solution to the oxaliplatin(IV) solution.
 4. Stir the reaction mixture at room temperature for 48 hours in the dark.
 5. Monitor the reaction by thin-layer chromatography (TLC).

6. Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
7. Remove the solvent from the filtrate under reduced pressure.
8. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., DCM/methanol gradient).
9. Characterize the final product by ^1H NMR, ^{13}C NMR, FT-IR, and mass spectrometry.

Protocol 2: Formulation of L-Ent-oxPt(IV) into PLGA-PEG Nanoparticles

This protocol outlines the preparation of poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) nanoparticles encapsulating a lipophilic Pt(IV) complex using an oil-in-water emulsion-solvent evaporation method.

Materials:

- **L-Ent-oxPt(IV)** (synthesized as per Protocol 1, assuming it is lipophilic)
- PLGA-PEG copolymer
- Poly(vinyl alcohol) (PVA)
- Dichloromethane (DCM)
- Deionized water
- Phosphate buffered saline (PBS)

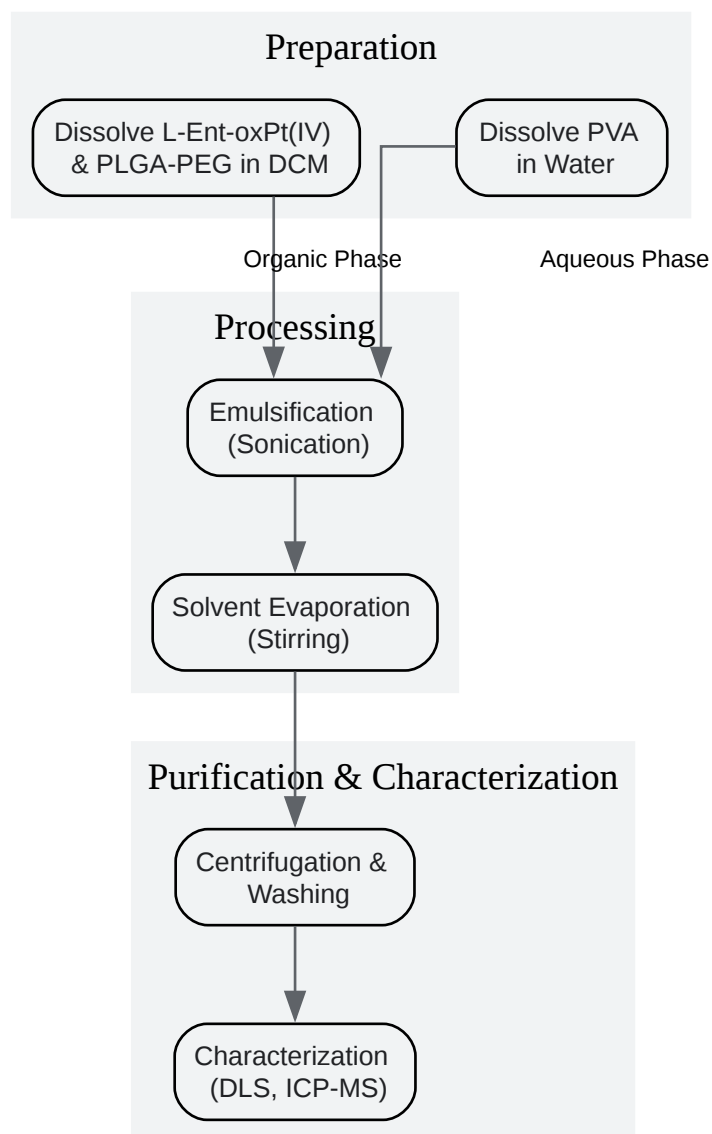
Procedure:

- Preparation of the Organic Phase:
 1. Dissolve 10 mg of **L-Ent-oxPt(IV)** and 100 mg of PLGA-PEG in 2 mL of DCM.
 2. Vortex or sonicate briefly to ensure complete dissolution.

- Preparation of the Aqueous Phase:
 1. Dissolve 200 mg of PVA in 10 mL of deionized water to make a 2% w/v solution. Stir until fully dissolved.
- Emulsification:
 1. Add the organic phase dropwise to the aqueous phase while sonicating on an ice bath.
 2. Continue sonication for 2 minutes to form an oil-in-water emulsion.
- Solvent Evaporation:
 1. Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow for the evaporation of DCM.
- Nanoparticle Collection and Purification:
 1. Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
 2. Discard the supernatant containing unencapsulated drug and excess PVA.
 3. Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step three times.
 4. Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water for characterization or lyophilize for long-term storage.
- Characterization:
 1. Determine particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
 2. Quantify drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable organic solvent and measuring the platinum content using inductively coupled plasma mass spectrometry (ICP-MS).

Visualizations

Experimental Workflow for Nanoparticle Formulation

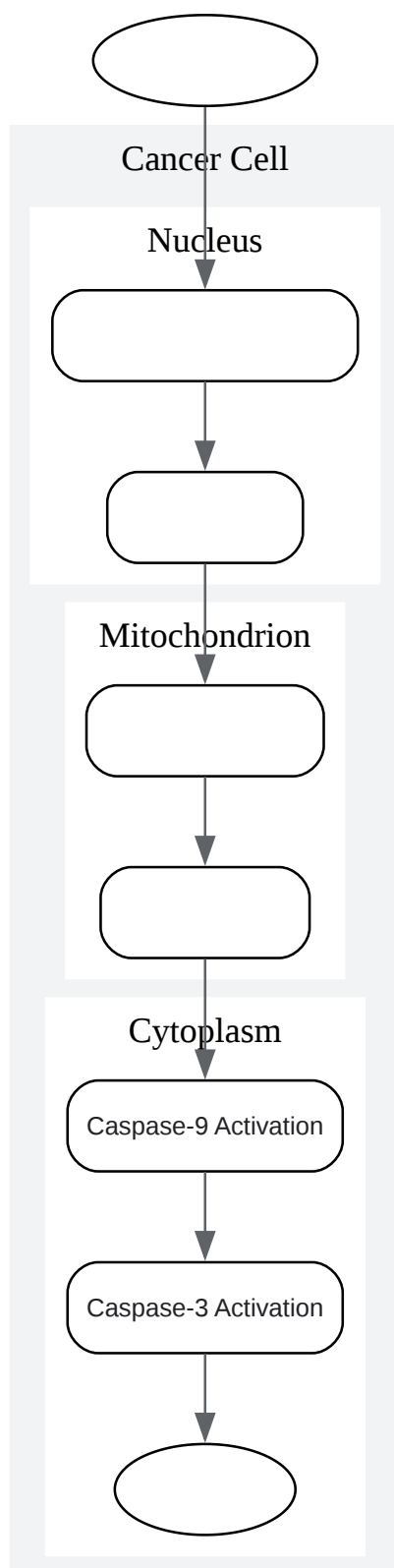


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Caption: Workflow for **L-Ent-oxPt(IV)** nanoparticle formulation.

Signaling Pathway for Oxaliplatin-Induced Apoptosis

The cytotoxic effect of oxaliplatin and its Pt(IV) derivatives is primarily mediated by the induction of apoptosis following DNA damage.



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Caption: Simplified signaling pathway of oxaliplatin-induced apoptosis.

Conclusion

The development of "**L-Ent-oxPt(IV)**" drug delivery systems represents a promising strategy to improve the therapeutic efficacy of oxaliplatin. By leveraging the principles of Pt(IV) prodrugs and nanoparticle-based delivery, it is possible to enhance tumor targeting, reduce systemic toxicity, and overcome mechanisms of drug resistance. The protocols and data presented herein provide a foundational framework for the synthesis, formulation, and characterization of these advanced anticancer agents. Further research will be crucial to optimize these systems and translate them into clinical applications.

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